

Chemical and physical properties of Glyco-obeticholic acid

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Compound of Interest

Compound Name: Glyco-obeticholic acid

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An In-depth Technical Guide to **Glyco-obeticholic Acid** for Researchers and Drug Development Professionals

Introduction

Glyco-obeticholic acid is the glycine-conjugated active metabolite of obeticholic acid (OCA), a semi-synthetic bile acid analog.[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental methodologies for **Glyco-obeticholic acid**.

Chemical and Physical Properties

Glyco-obeticholic acid is formed in the liver through the conjugation of obeticholic acid with glycine.[1][6] This metabolite plays a crucial role in the enterohepatic circulation of the parent drug.[4]

Property	Value	Source(s)
Molecular Formula	C28H47NO5	[1][6][7]
Molecular Weight	477.68 g/mol	[6][7]
CAS Number	863239-60-5	[1][6]
Formal Name	N-[(3 α ,5 β ,6 α ,7 α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine	[1]
Synonyms	Obeticholic Acid Glycine Conjugate	[1][8]
Appearance	Solid, Lyophilized Powder	[1][8]
Storage Temperature	-20°C	[1][8]
Predicted pKa	3.58	[9]

Solubility

The solubility of **Glyco-obeticholic acid** has been determined in various organic solvents.

Solvent	Solubility	Source(s)
DMSO	50 mg/mL (104.67 mM)	[6]
10 mg/mL	[1]	
DMF	20 mg/mL	[1]
Ethanol	15 mg/mL	[1]
Methanol	Slightly soluble	[9]
Water	Insoluble	[10]

Mechanism of Action

Glyco-obeticholic acid's biological activity is intrinsically linked to its parent compound, obeticholic acid, which is a potent agonist for the farnesoid X receptor (FXR).^{[1][2][6]} OCA is approximately 100 times more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) at activating FXR.^{[3][11]}

Upon administration, obeticholic acid is absorbed and undergoes conjugation in the liver to form **Glyco-obeticholic acid** and tauro-obeticholic acid.^[4] These conjugates are secreted into the bile.^{[2][4]} In the ileum and colon, gut microbiota can deconjugate **Glyco-obeticholic acid** back to obeticholic acid, which can then be reabsorbed into the enterohepatic circulation or excreted.^{[1][6]}

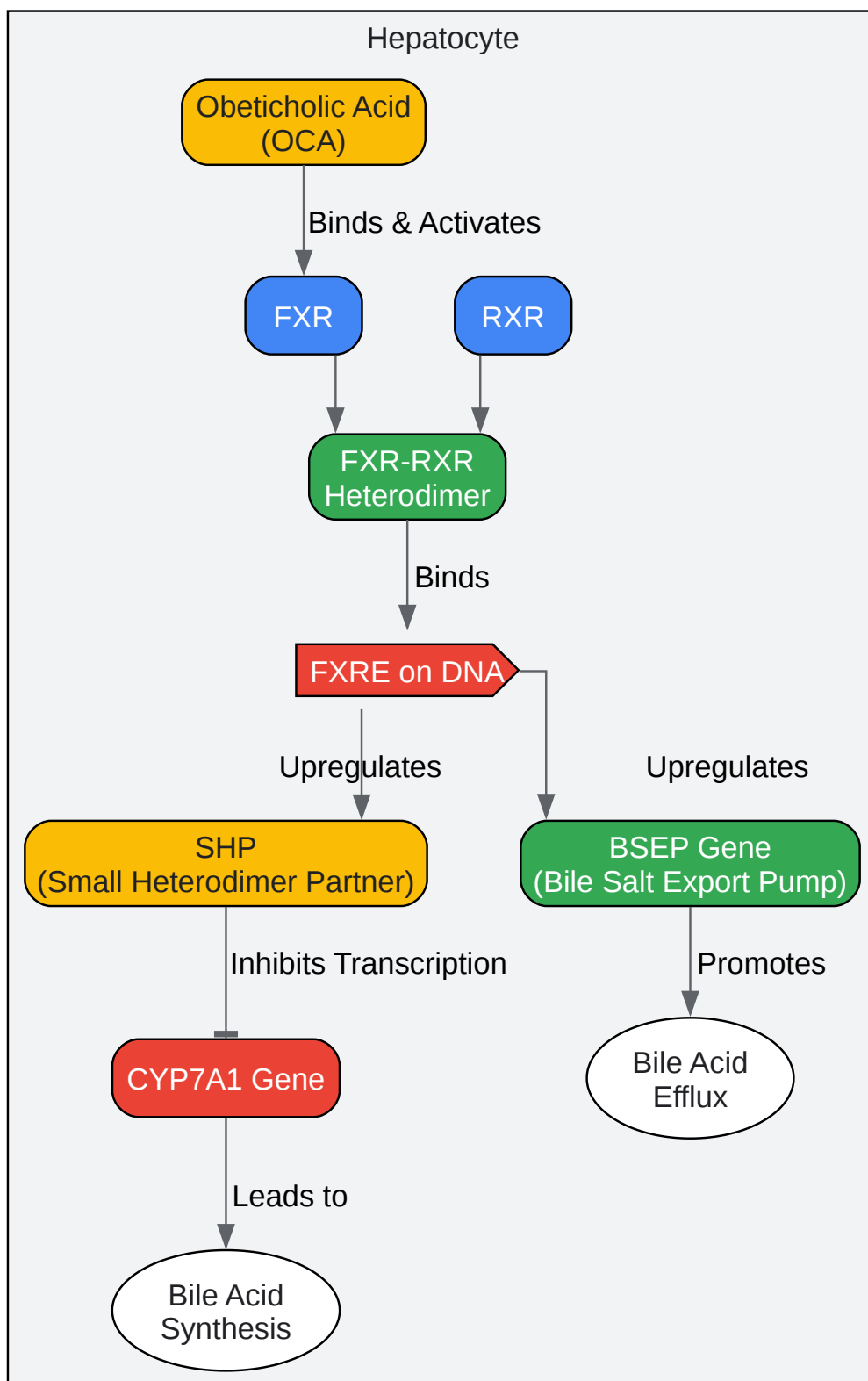
The activation of FXR by obeticholic acid in hepatocytes and enterocytes initiates a cascade of transcriptional regulation that impacts bile acid homeostasis, inflammation, and fibrosis.^{[5][12]}^[13]

FXR Signaling Pathway

Activation of FXR by OCA leads to the formation of a heterodimer with the retinoid X receptor (RXR).^{[12][14][15]} This complex binds to FXR response elements on the DNA of target genes, modulating their expression.^{[14][15]}

Key downstream effects include:

- **Repression of Bile Acid Synthesis:** FXR activation suppresses the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.^{[5][13]} This is mediated through the induction of the small heterodimer partner (SHP).^{[5][12]}
- **Increased Bile Acid Efflux:** FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi.^{[5][16]}
- **Anti-inflammatory and Anti-fibrotic Effects:** FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.^{[5][12]}

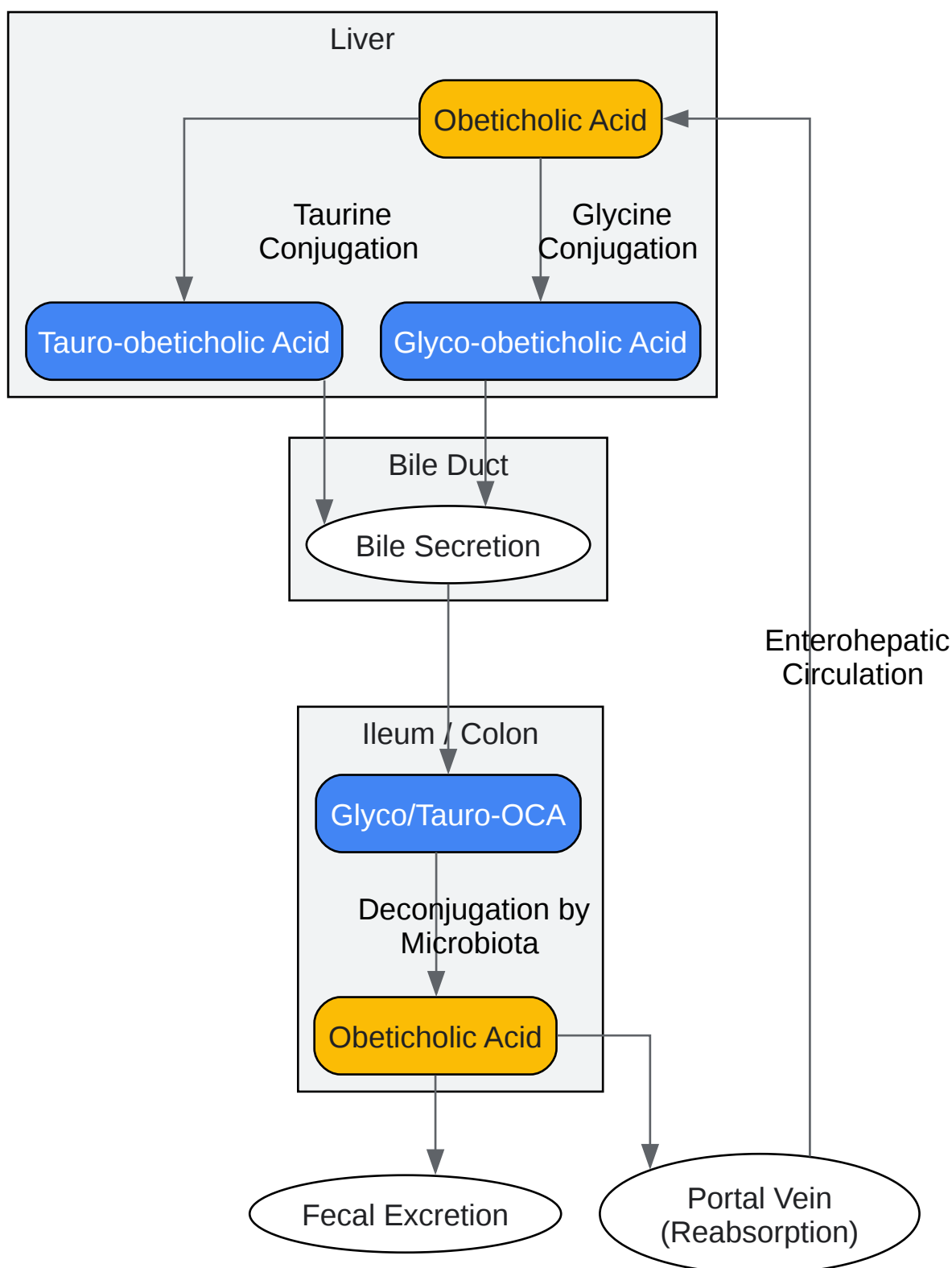


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Caption: FXR signaling pathway activated by Obeticholic Acid.

Metabolism and Enterohepatic Circulation

Obeticholic acid is metabolized in the liver, where it is conjugated with glycine or taurine to form **Glyco-obeticholic acid** and tauro-obeticholic acid, respectively.^{[4][17]} These conjugates are secreted into bile, travel to the small intestine, and are reabsorbed, primarily in the terminal ileum, to re-enter the liver via the portal circulation.^[4] Intestinal microbiota can deconjugate these forms back to the parent obeticholic acid.^[4]



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Caption: Metabolism and enterohepatic circulation of Obeticholic Acid.

Experimental Protocols

Detailed experimental protocols for **Glyco-obeticholic acid** are often specific to the laboratory and the experimental question. However, based on the literature, the following outlines key methodologies.

Quantification by LC-MS/MS

Objective: To measure the concentration of **Glyco-obeticholic acid** in biological matrices (e.g., plasma).

Methodology:

- **Sample Preparation:** Protein precipitation of plasma samples is performed, often using a cold organic solvent like acetonitrile. This is followed by centrifugation to pellet the precipitated proteins.
- **Chromatographic Separation:** The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for **Glyco-obeticholic acid** and an appropriate internal standard.
- **Quantification:** A calibration curve is constructed using standards of known concentrations to quantify the amount of **Glyco-obeticholic acid** in the samples. The lower limit of quantification (LLOQ) for glyco-OCA has been reported to be 0.523 nM.[\[18\]](#)

FXR Agonist Activity Assay (Cell-Free FRET)

Objective: To determine the in vitro potency of a compound as an FXR agonist.

Methodology:

- **Assay Components:** The assay utilizes purified, recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC1) labeled with a fluorescence resonance energy transfer (FRET) donor and acceptor pair (e.g., terbium and fluorescein).
- **Assay Procedure:** The FXR-LBD and the labeled coactivator peptide are incubated with varying concentrations of the test compound (e.g., obeticholic acid).
- **FRET Measurement:** If the compound binds to the FXR-LBD and induces a conformational change, the coactivator peptide will be recruited. This brings the FRET donor and acceptor into close proximity, resulting in an increase in the FRET signal. The signal is measured using a suitable plate reader.
- **Data Analysis:** The FRET signal is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.^[10]

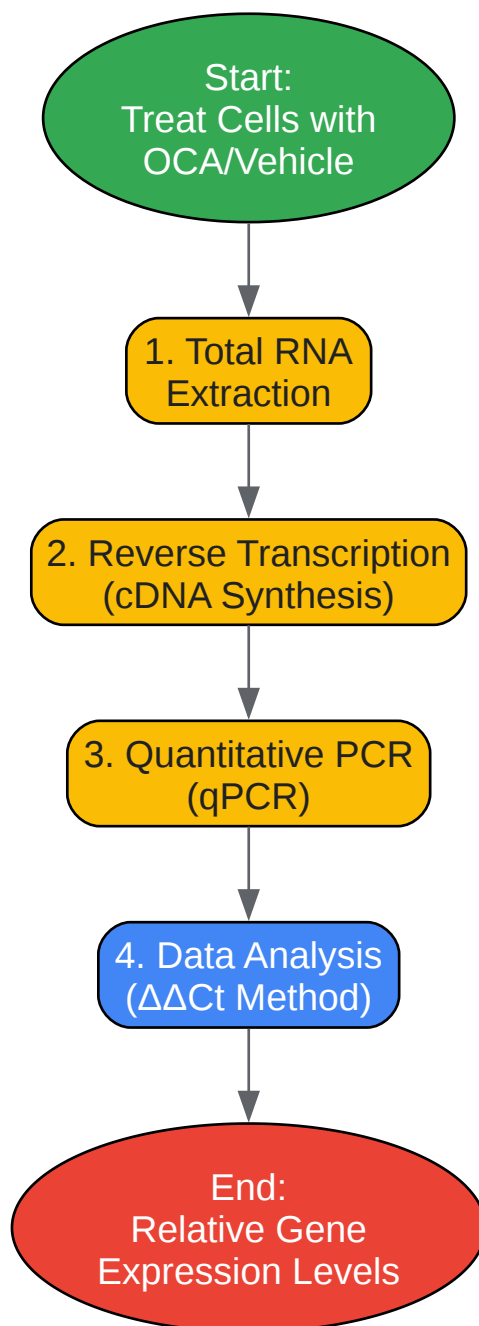
Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of FXR agonism on the expression of target genes in cells (e.g., HepG2) or tissues.

Methodology:

- **Cell/Tissue Treatment:** Cells or tissues are treated with the FXR agonist or a vehicle control for a specified period.
- **RNA Extraction:** Total RNA is isolated from the samples using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.
- **Reverse Transcription:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
- **Quantitative PCR (qPCR):** The cDNA is used as a template for qPCR with gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) or a labeled probe that allows for the real-time monitoring of DNA amplification.

- Data Analysis: The relative expression of the target genes is calculated using the $\Delta\Delta C_t$ method, comparing the expression in the treated samples to the vehicle control samples.



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Caption: General workflow for RT-qPCR gene expression analysis.

Conclusion

Glyco-obeticholic acid is a key active metabolite of obeticholic acid, a potent FXR agonist. Understanding its chemical and physical properties, its role in the mechanism of action of its parent compound, and the experimental methods used for its study is critical for researchers and professionals in drug development. This guide provides a foundational technical overview to support further investigation and application in the fields of hepatology and metabolic diseases.

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